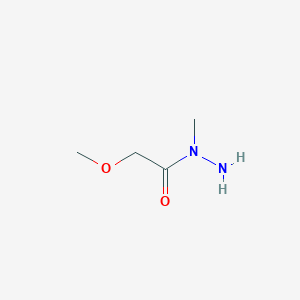
ethyl (2,2-diethoxyethyl)(methyl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2,2-diethoxyethyl)(methyl)phosphinate (EDMMP) is an organophosphate ester that has been used in a variety of scientific applications, ranging from laboratory experiments to industrial applications. It is a colorless, odorless liquid that is soluble in water and has a relatively low toxicity. EDMMP has been used in a variety of applications, including as a fire retardant, as an insecticide, and as an industrial lubricant. In addition, EDMMP has been studied for its potential application in the field of medicine, due to its biochemical and physiological effects.
Applications De Recherche Scientifique
Ethyl (2,2-diethoxyethyl)(methyl)phosphinate has been used in a variety of scientific research applications, including as a fire retardant, as an insecticide, and as an industrial lubricant. In addition, ethyl (2,2-diethoxyethyl)(methyl)phosphinate has been studied for its potential application in the field of medicine, due to its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of ethyl (2,2-diethoxyethyl)(methyl)phosphinate is similar to that of other organophosphate esters. ethyl (2,2-diethoxyethyl)(methyl)phosphinate inhibits the activity of acetylcholinesterase, which is an enzyme that is involved in the regulation of neurotransmission. Inhibition of this enzyme leads to an increase in the levels of acetylcholine, which can cause a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl (2,2-diethoxyethyl)(methyl)phosphinate are similar to those of other organophosphate esters. ethyl (2,2-diethoxyethyl)(methyl)phosphinate has been shown to have an inhibitory effect on acetylcholinesterase, which can lead to an increase in the levels of acetylcholine. This increase in acetylcholine can lead to a variety of physiological effects, including increased heart rate, increased respiration rate, increased blood pressure, and increased muscle tone. In addition, ethyl (2,2-diethoxyethyl)(methyl)phosphinate can also cause nausea, vomiting, and diarrhea.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl (2,2-diethoxyethyl)(methyl)phosphinate in laboratory experiments include its low toxicity, its low cost, and its ease of synthesis. Additionally, ethyl (2,2-diethoxyethyl)(methyl)phosphinate can be used in a variety of applications, including as a fire retardant, as an insecticide, and as an industrial lubricant. The limitations of using ethyl (2,2-diethoxyethyl)(methyl)phosphinate in laboratory experiments include its potential to cause nausea, vomiting, and diarrhea and its potential to cause an increase in the levels of acetylcholine.
Orientations Futures
The potential future directions for ethyl (2,2-diethoxyethyl)(methyl)phosphinate include further research into its potential application in the field of medicine, due to its biochemical and physiological effects. Additionally, further research into the potential use of ethyl (2,2-diethoxyethyl)(methyl)phosphinate as a fire retardant and as an insecticide could be beneficial. Furthermore, further research into the potential use of ethyl (2,2-diethoxyethyl)(methyl)phosphinate as an industrial lubricant could be beneficial. Finally, further research into the potential use of ethyl (2,2-diethoxyethyl)(methyl)phosphinate as a catalyst for chemical reactions could be beneficial.
Méthodes De Synthèse
Ethyl (2,2-diethoxyethyl)(methyl)phosphinate is typically synthesized through a reaction between diethylphosphite and methyl iodide. This reaction is conducted at a temperature of approximately 100°C and results in the formation of ethyl (2,2-diethoxyethyl)(methyl)phosphinate. In addition, ethyl (2,2-diethoxyethyl)(methyl)phosphinate can also be synthesized through a reaction between diethylphosphite and methyl bromide. This reaction is conducted at a temperature of approximately 100°C and results in the formation of ethyl (2,2-diethoxyethyl)(methyl)phosphinate.
Propriétés
IUPAC Name |
1,1-diethoxy-2-[ethoxy(methyl)phosphoryl]ethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O4P/c1-5-11-9(12-6-2)8-14(4,10)13-7-3/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPSWGMNNOBRAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CP(=O)(C)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2,2-diethoxyethyl)(methyl)phosphinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6618941.png)
![bicyclo[1.1.1]pentan-1-ol](/img/structure/B6618947.png)


![4-[4-(1,3-dioxaindan-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol](/img/structure/B6618960.png)



![4-(chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6618980.png)


